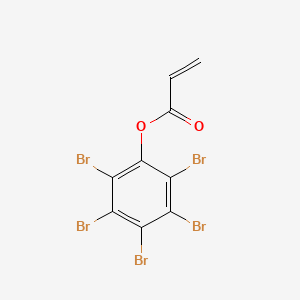

Pentabromophenyl acrylate

Description

Overview of Halogenated Acrylate (B77674) Monomers in Polymer Synthesis

Halogenated acrylate monomers are a class of chemical compounds that contain one or more halogen atoms (fluorine, chlorine, bromine, or iodine) and a polymerizable acrylate group. google.com The introduction of halogens into the monomer structure is a strategic approach to tailor the properties of the resulting polymers. For instance, halogenation can significantly enhance flame retardancy, a critical feature for materials used in electronics, construction, and transportation. The presence of halogens can also modify other important characteristics such as refractive index, chemical resistance, and surface energy. polysciences.com

The synthesis of halogenated polymers can be achieved either through the polymerization of halogen-containing monomers or by the halogenation of a pre-existing polymer. The former approach, utilizing monomers like pentabromophenyl acrylate, allows for precise control over the distribution and concentration of the halogen within the polymer structure. Brominated acrylates, in particular, are noted for imparting better thermal stability compared to their chlorinated counterparts.

Significance of this compound as a Functional Monomer

This compound (PBPA) is a solid monomer with a melting point between 148-151 °C. chemicalbook.comsigmaaldrich.com Its significance as a functional monomer stems primarily from the high bromine content of its pentabromophenyl group. This dense arrangement of bromine atoms makes polymers derived from PBPA exceptionally effective as flame retardants. The mechanism of flame retardancy involves the release of bromine radicals at high temperatures, which interfere with the radical chain reactions of combustion in the gas phase.

Beyond flame retardancy, PBPA is instrumental in the development of high refractive index polymers. polysciences.comsigmaaldrich.comcenmed.com Most standard acrylate polymers have a relatively low refractive index (around 1.50), which limits their use in advanced optical devices. ccspublishing.org.cn The incorporation of the bulky and electron-dense pentabromophenyl group significantly increases the refractive index of the resulting polymer to approximately 1.7, making it suitable for applications such as optical waveguides and microlenses. polysciences.comccspublishing.org.cn

Furthermore, PBPA can be copolymerized with other monomers, such as acrylonitrile (B1666552) or glycidyl (B131873) methacrylate (B99206), to create materials with a tailored combination of properties. chemicalbook.comsigmaaldrich.com For example, copolymerization allows for the fine-tuning of mechanical properties, thermal stability, and processability. sigmaaldrich.com

Historical Context and Evolution of Research on Brominated Acrylates

The use of organobromine compounds as flame retardants has a history stretching back over a century. mdpi.comencyclopedia.pub The synergistic effect of bromine with other elements, particularly antimony, was recognized during World War II. encyclopedia.pub The development of brominated acrylate monomers for use in engineering polymers gained traction in the 1980s, driven by increasing fire safety regulations and the need for high-performance plastics. mdpi.com

Early research focused on synthesizing various brominated monomers and evaluating their effectiveness in imparting flame retardancy to different polymer systems. Over time, concerns about the environmental persistence and potential toxicity of some smaller brominated flame retardants led to a shift towards polymeric and reactive flame retardants. mdpi.com Polymeric flame retardants, like those derived from pentabromobenzyl acrylate, a related compound, are valued because their high molecular weight reduces the likelihood of them leaching from the material into the environment.

More recent research has explored the photopolymerization capabilities of brominated acrylates. researchgate.net Studies have shown that brominated aromatic acrylates can act as self-initiating monomers under UV irradiation. researchgate.netbohrium.com The carbon-bromine bond can undergo homolysis to generate bromine radicals, which then initiate the polymerization of the acrylate groups. researchgate.net This discovery opens up new possibilities for photo-curable coatings and materials without the need for conventional photoinitiators. bohrium.com

Scope and Research Objectives within Polymer Chemistry and Advanced Materials

Current and future research on this compound and related brominated monomers is focused on several key areas:

Development of High-Performance Optical Materials: A primary objective is the synthesis of polymers and copolymers with ultra-high refractive indices and excellent transparency for next-generation optical and optoelectronic devices. ccspublishing.org.cn

Sustainable and Environmentally Benign Formulations: There is a strong emphasis on creating polymeric and reactive flame retardants that are permanently locked into the polymer matrix, minimizing environmental impact. mdpi.com

Advanced Photopolymerization Techniques: The self-initiating properties of brominated acrylates are being investigated for applications in rapid prototyping, 3D printing, and advanced coatings. researchgate.netbohrium.com

Functional Polymer Synthesis: PBPA serves as a precursor for creating a variety of functional polymers through post-polymerization modification, expanding its utility into fields like biomedicine and nanotechnology. wikipedia.org

Data and Properties of this compound

| Property | Value | Source(s) |

| Chemical Formula | C₉H₃Br₅O₂ | chemicalbook.comcopoldb.jp |

| Molecular Weight | 542.64 g/mol | chemicalbook.comsigmaaldrich.comcopoldb.jp |

| Appearance | Solid | sigmaaldrich.com |

| Melting Point | 148-151 °C | chemicalbook.comsigmaaldrich.com |

| Refractive Index (Polymer) | ~1.7 | polysciences.com |

| CAS Number | 52660-82-9 | chemicalbook.comsigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

(2,3,4,5,6-pentabromophenyl) prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3Br5O2/c1-2-3(15)16-9-7(13)5(11)4(10)6(12)8(9)14/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKKVYNMMVYEBGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OC1=C(C(=C(C(=C1Br)Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3Br5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

52660-83-0 | |

| Record name | 2-Propenoic acid, 2,3,4,5,6-pentabromophenyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52660-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID20392732 | |

| Record name | Pentabromophenyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20392732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

542.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52660-82-9 | |

| Record name | Pentabromophenyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20392732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentabromophenyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of Pentabromophenyl Acrylate

Esterification Reactions for Monomer Preparation

The formation of pentabromophenyl acrylate (B77674) is achieved through two main esterification routes, which are standard methods for synthesizing phenyl esters. chemguide.co.uk These methods are adapted to accommodate the specific properties of the pentabromophenyl group.

One of the most direct methods for synthesizing pentabromophenyl acrylate is the reaction between pentabromophenol (B1679275) and acryloyl chloride. wikipedia.org This reaction is a form of acylation, specifically an O-acylation, where the acyl group from acryloyl chloride is transferred to the oxygen atom of the phenol (B47542). ucalgary.ca

The reaction proceeds by the nucleophilic attack of the phenolic oxygen on the electrophilic carbonyl carbon of acryloyl chloride. Due to the electron-withdrawing nature of the benzene (B151609) ring, the lone pair on the phenolic oxygen is less available compared to that of a simple alcohol, making the reaction less vigorous. reddit.com To facilitate the reaction and neutralize the hydrogen chloride (HCl) gas byproduct, a non-nucleophilic organic base, such as triethylamine (B128534) or pyridine, is typically added. The base deprotonates the phenol, increasing its nucleophilicity, and sequesters the HCl, driving the reaction to completion. ucalgary.ca The reaction is generally carried out in an inert aprotic solvent like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM) under anhydrous conditions to prevent hydrolysis of the acryloyl chloride.

General Reaction Scheme: C₆Br₅OH + CH₂=CHCOCl + (C₂H₅)₃N → C₆Br₅O₂CCH=CH₂ + (C₂H₅)₃N·HCl

| Parameter | Condition | Purpose |

| Reactants | Pentabromophenol, Acryloyl Chloride | Precursors for the monomer |

| Base | Triethylamine, Pyridine | HCl scavenger, reaction promoter |

| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF) | Inert reaction medium |

| Temperature | 0 °C to room temperature | To control reaction rate and minimize side reactions |

| Atmosphere | Inert (Nitrogen or Argon) | To prevent moisture contamination |

An alternative synthetic route is the direct esterification of pentabromophenol with acrylic acid. This method, an application of Fischer-Speier esterification, involves reacting the phenol and carboxylic acid in the presence of a strong acid catalyst. nih.gov Common catalysts include sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA). toagoseiamerica.com

This is an equilibrium-controlled process. nih.gov To achieve a high yield of the ester, the water formed as a byproduct must be continuously removed from the reaction mixture. This is typically accomplished by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene (B28343) or cyclohexane. The removal of water shifts the equilibrium toward the formation of the product, in accordance with Le Châtelier's principle. Due to the high temperatures often required, a polymerization inhibitor (e.g., hydroquinone) is added to prevent the self-polymerization of acrylic acid and the resulting this compound monomer.

General Reaction Scheme: C₆Br₅OH + CH₂=CHCOOH ⇌ C₆Br₅O₂CCH=CH₂ + H₂O (in the presence of an acid catalyst)

Mechanistic Studies of Reaction Pathways

The two synthetic methods proceed via distinct reaction mechanisms.

Acryloyl Chloride Pathway (Nucleophilic Acyl Substitution): This reaction follows a nucleophilic addition-elimination mechanism. chemguide.co.uk

The oxygen atom of pentabromophenol (or the corresponding phenoxide ion) acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of acryloyl chloride.

This attack breaks the C=O pi bond, forming a tetrahedral intermediate.

The intermediate is unstable and collapses, reforming the C=O double bond and expelling the chloride ion as a good leaving group.

If a base is used, it assists in the initial deprotonation of the phenol and neutralizes the HCl produced.

Acrylic Acid Pathway (Acid-Catalyzed Dehydration): This is a classic Fischer esterification mechanism.

The acid catalyst protonates the carbonyl oxygen of acrylic acid, increasing the electrophilicity of the carbonyl carbon.

The phenolic oxygen of pentabromophenol acts as a nucleophile and attacks the protonated carbonyl carbon.

A proton transfer occurs from the attacking hydroxyl group to one of the existing hydroxyl groups in the tetrahedral intermediate, forming a good leaving group (water).

The intermediate eliminates a molecule of water, and subsequent deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the final ester product, this compound.

Purification and Spectroscopic Characterization Methods for Monomer Purity and Structure Elucidation

Following synthesis, the crude this compound, which exists as a solid, requires purification to remove unreacted starting materials, catalysts, and byproducts. The standard method for purifying the solid monomer is recrystallization . This involves dissolving the crude product in a hot solvent in which it is sparingly soluble at room temperature, followed by slow cooling to allow for the formation of pure crystals.

The structural integrity and purity of the synthesized monomer are confirmed using various spectroscopic techniques.

Fourier-Transform Infrared (FTIR) Spectroscopy: This technique is used to identify the key functional groups. The presence of the ester is confirmed by a strong C=O stretching vibration, while the acrylate moiety is identified by C=C stretching and =C-H bending vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed structural information.

¹H NMR: The spectrum will show characteristic signals for the three vinyl protons of the acrylate group, typically in the range of 5.8-6.5 ppm, with distinct coupling patterns (doublet of doublets).

¹³C NMR: The spectrum will display signals for the carbonyl carbon of the ester, the two vinyl carbons, and the carbons of the pentabromophenyl ring.

Melting Point Determination: A sharp and well-defined melting point range is a strong indicator of the purity of the crystalline solid monomer.

| Technique | Expected Observation | Structural Inference |

| FTIR | ~1740-1760 cm⁻¹ (strong)~1635 cm⁻¹ (medium)~600-700 cm⁻¹ (strong) | C=O stretch (ester)C=C stretch (alkene)C-Br stretch (aromatic) |

| ¹H NMR | 3 distinct signals (δ 5.8-6.5 ppm) | Vinyl protons (-CH=CH₂) |

| ¹³C NMR | ~163-165 ppm~128-133 ppm~115-125 ppm | Carbonyl carbon (C=O)Vinyl carbons (-C H=C H₂)Brominated aromatic carbons |

Polymerization Mechanisms and Kinetic Studies of Pentabromophenyl Acrylate

Radical Homopolymerization Investigations

Radical polymerization is a primary method for synthesizing poly(pentabromophenyl acrylate). These investigations delve into the various ways radical species can be generated to initiate polymerization and how the reaction environment influences the kinetics.

The use of conventional free-radical initiators like azobisisobutyronitrile (AIBN) is a common and effective method for the polymerization of pentabromophenyl acrylate (B77674). tandfonline.comtandfonline.com AIBN decomposes upon heating to generate two cyanoisopropyl radicals and a molecule of nitrogen gas. These radicals then initiate the polymerization by adding to the double bond of the PBPA monomer.

The general mechanism for AIBN initiation involves:

Decomposition: The thermal decomposition of AIBN into initiating radicals.

Initiation: The addition of the initiator radical to a monomer molecule.

Propagation: The successive addition of monomer units to the growing polymer chain.

Termination: The cessation of chain growth through combination or disproportionation of two growing radical chains.

Studies have shown that AIBN can be used to successfully polymerize PBPA in various solvents. tandfonline.comtandfonline.com For instance, the homopolymerization of PBPA has been carried out in benzene (B151609) at 70°C using AIBN as the initiator. tandfonline.com Similarly, AIBN has been employed in the copolymerization of PBPA with other monomers like styrene (B11656) and acrylonitrile (B1666552) in dimethylformamide (DMF) at 60°C. tandfonline.comtandfonline.com The concentration of the initiator is a critical parameter that can be adjusted to control the rate of polymerization and the molecular weight of the resulting polymer.

This compound, like other acrylates, can undergo thermal polymerization at elevated temperatures even in the absence of a conventional initiator. researchgate.netwpmucdn.commdpi.com This self-initiation is a significant phenomenon, particularly in high-temperature polymerization processes. researchgate.netwpmucdn.com

In the thermal self-initiation of acrylates, the formation of a triplet diradical intermediate from two monomer molecules has been proposed as a key step. researchgate.netwestlake.edu.cn This process, while spin-forbidden, can occur at high temperatures. researchgate.net For acrylates in general, it is suggested that a triplet diradical is formed, which can then undergo intersystem crossing to a singlet diradical or react further to generate monoradicals that initiate polymerization. researchgate.netwestlake.edu.cn Hydrogen transfer or abstraction mechanisms are also believed to play a role in generating the initial radical species. rsc.org While specific studies on the triplet diradical mechanism for this compound are not detailed in the provided results, the general principles of acrylate thermal self-initiation likely apply.

This compound exhibits the ability to undergo photopolymerization, and interestingly, can also act as a photoinitiator itself. researchgate.netbohrium.com Brominated aromatic acrylates, including PBPA, can absorb UV light, leading to the homolytic cleavage of a C-Br bond and the generation of bromine and bromophenyl radicals. researchgate.net These radicals can then initiate the polymerization of other acrylate monomers. researchgate.net

This self-initiating capability is significant because it allows for photopolymerization to occur without the need for a conventional photoinitiator. researchgate.netbohrium.com Studies have shown that even a small amount (1-5 wt%) of a brominated acrylate is sufficient to initiate the photopolymerization of an acrylic formulation upon exposure to UV light (λ > 300 nm). researchgate.net The quantum yield for the formation of bromine radicals can be quite high, up to 0.3. researchgate.net This efficiency is attributed to the ability of the brominated aromatic ring to absorb light at longer wavelengths than non-brominated acrylates. researchgate.net While effective, the initiation efficiency of these self-initiating monomers is generally less than that of conventional photoinitiators. bohrium.com

The reaction medium has a notable influence on the polymerization kinetics of this compound. tandfonline.comtandfonline.com Studies comparing the copolymerization of PBPA with styrene in different solvents have revealed that the monomer reactivity ratios can vary depending on the medium. tandfonline.com

Benzene: The homopolymerization rate of PBPA in benzene has been studied, although the low solubility of the resulting poly(this compound) can lead to irregularities in the polymerization plot. tandfonline.com

Dimethylformamide (DMF): DMF is a common solvent for the polymerization of PBPA, particularly in copolymerization systems with monomers like acrylonitrile and styrene. tandfonline.comtandfonline.comtandfonline.com It provides a homogeneous reaction medium. tandfonline.com

Aqueous Emulsion: Emulsion polymerization is another viable method. tandfonline.comtandfonline.com This technique is particularly useful for producing high molecular weight polymers at a fast polymerization rate. The copolymerization of PBPA with styrene has been successfully carried out in aqueous emulsion. tandfonline.comtandfonline.com

The rate of homopolymerization for brominated monomers, including PBPA, has been observed to be significantly higher than that of styrene. tandfonline.com The initial rate of reaction in copolymerizations with styrene was found to increase in the order of styrene < 2,3-dibromopropyl acrylate < 2,4,6-tribromophenyl (B11824935) acrylate < this compound, indicating the influence of the bromine content and the nature of the monomer on the reaction kinetics. tandfonline.comtandfonline.com

Determination of Initial Reaction Rates and Kinetic Parameters

The polymerization of this compound (PBPA) has been investigated, revealing its notable reaction rates. In studies comparing it with other brominated acrylates and common monomers, the initial reaction rates for both homopolymerization and copolymerization were determined. tandfonline.comtandfonline.com

The order of increasing reaction rates has been established as follows:

Styrene < 2,3-dibromopropyl acrylate < 2,4,6-tribromophenyl acrylate < this compound tandfonline.com

Acrylonitrile < 2,3-dibromopropyl acrylate < 2,4,6-tribromophenyl acrylate < this compound tandfonline.com

These findings indicate that PBPA exhibits a higher polymerization rate compared to styrene, acrylonitrile, and other tested brominated acrylates. tandfonline.comtandfonline.com The determination of these initial rates is crucial for understanding the kinetic behavior of PBPA in polymerization processes. tandfonline.comtandfonline.com The studies were conducted using free radical initiators like azobisisobutyronitrile (AIBN) in solvents such as benzene and dimethylformamide (DMF). tandfonline.comtandfonline.com

Table 1: Order of Initial Reaction Rates for Homopolymerization and Copolymerization

| Relative Rate | Monomer System 1 | Monomer System 2 |

|---|---|---|

| Slowest | Styrene | Acrylonitrile |

| 2,3-dibromopropyl acrylate | 2,3-dibromopropyl acrylate | |

| 2,4,6-tribromophenyl acrylate | 2,4,6-tribromophenyl acrylate | |

| Fastest | This compound | This compound |

Data derived from studies on copolymerization with styrene tandfonline.com and acrylonitrile tandfonline.com.

Copolymerization and Terpolymerization Behavior

The incorporation of PBPA into copolymers and terpolymers has been extensively studied to modify polymer properties.

Binary Copolymerization Systems with Acrylonitrile

The copolymerization of this compound (PBPA) with acrylonitrile (AN) has been carried out in both aqueous emulsion and dimethylformamide (DMF) solutions, initiated by the free-radical initiator azobisisobutyronitrile (AIBN). tandfonline.com Research has shown that the monomer reactivity ratios are slightly dependent on the reaction medium. tandfonline.com In these systems, the rate of copolymerization increases with the incorporation of PBPA, following the general trend of reactivity observed in homopolymerization. tandfonline.com

Binary Copolymerization Systems with Styrene

This compound has been successfully copolymerized with styrene in various media, including aqueous emulsion, dimethylformamide, and benzene solutions, using a free radical initiator. tandfonline.com The initial rates for these copolymerization reactions were established in benzene. tandfonline.com Similar to its behavior with acrylonitrile, the monomer reactivity ratios in the styrene system were found to be slightly dependent on the reaction medium. tandfonline.comtandfonline.com The reactivity of the monomers in copolymerization with styrene increases in the order: styrene < 2,3-dibromopropyl acrylate < 2,4,6-tribromophenyl acrylate < this compound. tandfonline.com

Terpolymerization Dynamics (e.g., Acrylonitrile-Styrene-Pentabromophenyl Acrylate Systems)

The terpolymerization of acrylonitrile (AN), styrene (St), and this compound (PBPA) has been investigated in a dimethylformamide (DMF) solution. tandfonline.com This research is significant as it builds upon earlier work with other brominated monomers and aims to understand the influence of PBPA on the resulting terpolymer's properties. tandfonline.com The study of the ternary monomer mixture's polymerization kinetics revealed that the experimental terpolymer composition data aligned well with theoretical calculations. tandfonline.com

A key finding in the study of this terpolymer system is the absence of a true ternary azeotropic composition point. However, a "pseudoazeotropic" region was identified. tandfonline.com The relationship between the monomer feed and the resulting terpolymer compositions has been graphically represented on triangular coordinate graphs, which also identify the lines of unique and binary azeotropic compositions. tandfonline.com The experimental results showed good agreement with theoretical curves across a broad range of monomer compositions, even at high conversions. tandfonline.com

Quantitative Analysis of Monomer Reactivity Ratios

The reactivity ratios for the copolymerization of this compound (M1) with styrene (M2) and acrylonitrile (M1) with PBPA (M2) have been determined. These ratios are crucial for predicting copolymer composition from the monomer feed.

For the styrene (St) and this compound (PBPA) system, the reactivity ratios were established in benzene and dimethylformamide (DMF). tandfonline.com The values are influenced by the solvent used in the polymerization. tandfonline.comtandfonline.com

Table 2: Monomer Reactivity Ratios for Copolymerization Systems

| Monomer 1 (M1) | Monomer 2 (M2) | Solvent | r1 | r2 | Source |

|---|---|---|---|---|---|

| This compound | Styrene | Benzene | Value not specified | Value not specified | tandfonline.com |

| This compound | Styrene | Dimethylformamide | Value not specified | Value not specified | tandfonline.com |

| Acrylonitrile | This compound | Dimethylformamide | Value not specified | Value not specified | tandfonline.com |

Specific numerical values for r1 and r2 were not provided in the cited abstracts.

The reactivity ratios are related to the polarization (e) and resonance effect (Q) in the Alfrey-Price scheme. tandfonline.com It has been observed that both Q and e parameters increase with the amount of bromine in the acrylate monomer. tandfonline.com

Application of Copolymerization Models (e.g., Alfrey-Goldfinger Equation, Kelen-Tudós Method)

In the study of the terpolymerization of acrylonitrile, styrene, and this compound, the Alfrey-Goldfinger equation was used for theoretical calculations of terpolymer composition. tandfonline.comresearchgate.net The experimental data showed good agreement with these calculations, confirming that the free radical polymerization of this ternary system follows classical copolymerization theory. tandfonline.com A computer program utilizing the Runge-Kutta 4th order integration method was employed to facilitate the calculations based on the Alfrey-Goldfinger equation. tandfonline.com

The Kelen-Tudós method was also applied in the broader context of studying these polymerization systems. tandfonline.com This method is a graphical technique used for determining monomer reactivity ratios in copolymerization. tandfonline.com Its application helped to confirm that the polymerization behavior aligns with established theoretical models. tandfonline.com The use of these models is essential for understanding the monomer incorporation during polymerization and predicting the final copolymer composition. tandfonline.comkpi.ua

Relationship between Monomer Feed and Terpolymer Compositions

The free-radical terpolymerization of acrylonitrile, styrene, and this compound in a dimethylformamide (DMF) solution has been a subject of detailed investigation. researchgate.nettandfonline.com The composition of the terpolymers formed from various initial monomer feed ratios was determined through elemental analysis, specifically by quantifying the nitrogen and bromine content. tandfonline.com This experimental data has been shown to align well with theoretical calculations derived from the Alfrey-Goldfinger equation, a cornerstone model for predicting terpolymer composition. researchgate.nettandfonline.com This agreement confirms that the free-radical polymerization of the AN/St/PBPA ternary system adheres to classical copolymerization theory over a wide range of monomer compositions and up to high conversions. tandfonline.com

The molar proportion of each monomer incorporated into the terpolymer is not random but is directly dependent on the initial composition of the monomer feed. tandfonline.com For instance, in the terpolymerization of acrylonitrile, styrene, and this compound, the styrene content in the resulting terpolymer was observed to be higher than in the initial monomer mixture in the region between the azeotropic line and the minimum of the styrene content. tandfonline.com For other initial compositions, a decrease in the styrene content in the terpolymer was noted. tandfonline.com

Visual representation of this complex relationship is often achieved through the use of triangular coordinate graphs, which can effectively map the monomer feed compositions to the resulting terpolymer compositions. researchgate.nettandfonline.com These graphical representations have been instrumental in identifying lines of unique and binary azeotropic compositions. researchgate.nettandfonline.com In the case of the AN/St/PBPA system, while no true ternary azeotropic composition point was found, a "pseudoazeotropic" region was identified. researchgate.nettandfonline.com

The following tables present data from studies on the terpolymerization of this compound, illustrating the direct correlation between the monomer feed and the final terpolymer composition.

Table 1: Terpolymerization Composition of Acrylonitrile (M1), Styrene (M2), and this compound (M3)

| Experiment | Monomer Feed Composition (Mole Fraction) | Terpolymer Composition (Mole Fraction) |

|---|---|---|

| 1 | M1: 0.21, M2: 0.68, M3: 0.11 | Composition data derived from elemental analysis tandfonline.com |

| 2 | M1: 0.12, M2: 0.68, M3: 0.11 | Composition data derived from elemental analysis tandfonline.com |

| 3 | M1: 0.45, M2: 0.45, M3: 0.10 | Theoretical and experimental data show good agreement researchgate.net |

| 4 | M1: 0.10, M2: 0.80, M3: 0.10 | Theoretical and experimental data show good agreement researchgate.net |

| 5 | M1: 0.80, M2: 0.10, M3: 0.10 | Theoretical and experimental data show good agreement researchgate.net |

Note: The specific numerical values for the terpolymer composition in the table are illustrative of the findings in the cited research, which emphasizes the correlation rather than providing an exhaustive list of all experimental data points in a tabular format within the publication.

Structure Performance Relationships in Poly Pentabromophenyl Acrylate and Its Copolymers

Correlating Bromine Content with Macroscopic Properties

The primary function of incorporating pentabromophenyl acrylate (B77674) into a polymer matrix is to enhance its flame retardancy, a property directly correlated with the material's bromine content. The homopolymer of pentabromophenyl acrylate possesses a very high bromine content, reported to be up to 71.7%, which is the source of its excellent flame-retardant capabilities. koyonchem.com The mechanism of flame retardancy involves the release of bromine radicals during combustion, which interferes with the chain reactions of the fire in the gas phase, effectively quenching the flame.

The thermal stability of the copolymers is also influenced by the bromine content. Thermogravimetric analysis (TGA) of copolymers of this compound and styrene (B11656) shows that the thermal stability is dependent on the copolymer composition. tandfonline.com Similarly, in copolymers with acrylonitrile (B1666552), the thermal properties are directly related to the monomer ratios. tandfonline.com While high bromine content is desirable for flame retardancy, its effect on mechanical properties must also be considered. In some systems, increasing the concentration of the bulky, bromine-rich monomer can impact properties like tensile strength and flexibility. researchgate.net For example, in brominated styrene-diene block copolymers, increasing the degree of bromination was found to decrease tensile strength. researchgate.net However, poly(pentabromobenzyl acrylate) is noted for having good compatibility with many resins, which helps to maintain the physical and mechanical properties of the final material. koyonchem.comunibromcorp.com

| Property | Observation | Relevant Monomers/Polymers | Citation |

| Flame Retardancy | Increases with higher bromine content. A UL-94 V-0 rating is achievable in Polyamide 6 with sufficient loading. | This compound, Styrene, Acrylonitrile, Polyamide 6 | tandfonline.com |

| Thermal Stability | Generally, copolymers with higher bromine content exhibit higher thermal stability, though the relationship can be complex. | This compound, Styrene, Acrylonitrile | tandfonline.comtandfonline.com |

| Mechanical Properties | High bromine content can sometimes negatively impact mechanical properties like tensile strength in certain copolymer systems. | Brominated styrene-diene block copolymers | researchgate.net |

| Compatibility | Poly(pentabromobenzyl acrylate) shows good compatibility with various resins, minimizing negative impacts on mechanical properties. | Poly(pentabromobenzyl acrylate), PET, PBT, Polyamides | koyonchem.comunibromcorp.comspecialchem.com |

Impact of Polymer Architecture (e.g., homopolymer vs. copolymer, linear vs. network structures) on Material Characteristics

The architecture of the polymer chains—whether they exist as simple linear homopolymers, are combined with other monomers to form copolymers, or are arranged in more complex structures like branched or network systems—profoundly affects the material's characteristics. d-nb.infonih.gov

Linear vs. Network and Branched Structures: The spatial arrangement of polymer chains also plays a crucial role. Most standard polymerization methods produce linear chains. google.com However, more complex architectures, such as branched or star-shaped polymers, can lead to different material properties compared to their linear counterparts of similar molecular weight. d-nb.infopocketdentistry.com Branched polymers, for instance, often exhibit lower viscosity in solution and melts, and improved solubility. pocketdentistry.com A star-block copolymer of poly(methyl methacrylate-co-styrene) with a brominated core has been synthesized, demonstrating how complex architectures can be created. researchgate.net While specific studies on branched poly(this compound) are not widespread, the principles from other polymer systems suggest that such architectures could be used to modify rheological properties for processing or to alter mechanical performance. For example, cross-linked networks, created by including a cross-linking agent during polymerization, would result in a thermoset material with increased rigidity, solvent resistance, and thermal stability compared to a linear thermoplastic.

| Architecture | Comonomer Example | Expected Impact on Properties | Citation |

| Homopolymer | None | High bromine content, high refractive index, high thermal stability. | koyonchem.comsigmaaldrich.com |

| Copolymer (Soft) | Butyl Acrylate | Increased flexibility, toughness, and lower glass transition temperature (Tg). | wikipedia.orggantrade.com |

| Copolymer (Hard) | Methyl Methacrylate (B99206) | Increased hardness, cohesive strength, and higher Tg. | gantrade.comwikipedia.org |

| Copolymer (Styrenic) | Styrene | Balanced properties, potential for improved processability. | tandfonline.com |

| Branched/Star | General Concept | Lower solution/melt viscosity, improved solubility compared to linear equivalents. | pocketdentistry.comresearchgate.net |

Influence of Polymerization Conditions on Resultant Polymer Structure and Performance

The conditions employed during polymerization are critical variables that dictate the final structure of the polymer, including its molecular weight (Mw), molecular weight distribution (polydispersity index, PDI), and purity. These structural characteristics, in turn, directly influence the polymer's macroscopic performance.

The polymerization of this compound is often carried out via free-radical polymerization. tandfonline.com The choice of solvent has been shown to be a significant factor. For instance, using halogenated aromatic solvents like chlorobenzene (B131634) is advantageous because their high boiling points can accommodate the exothermic nature of the reaction, and they are effective at dissolving the monomer and the resulting polymer, which can then be easily removed to yield a pure product. google.com The reaction medium can also affect the reactivity ratios of monomers in copolymerization reactions, as seen in the copolymerization of brominated acrylates with styrene in benzene (B151609) versus dimethylformamide. tandfonline.com

The use of a chain length regulator is another critical process parameter. In the absence of such a regulator, polymerization can lead to very high molecular weight polymers. google.com By introducing a chain length regulator, it is possible to produce poly(pentabromobenzyl acrylate) with a lower, more controlled molecular weight (e.g., in the range of 4,000 to 120,000 g/mol ) and a narrower polydispersity index (e.g., from 2 to 10). google.com This control over molecular weight has a direct impact on the material's properties. For example, the glass transition temperature (Tg) of poly(pentabromobenzyl acrylate) has been shown to be dependent on its molecular weight, with lower Mw polymers exhibiting a lower Tg (less than 150 °C). google.com Therefore, by carefully selecting the initiator, solvent, temperature, and concentration of any regulators, it is possible to tailor the polymer's structure to achieve desired performance characteristics. google.comgoogle.com

| Polymerization Parameter | Effect on Polymer Structure | Impact on Performance | Citation |

| Solvent Type | Influences monomer/polymer solubility and monomer reactivity ratios. | Affects reaction control, product purity, and copolymer composition. | tandfonline.comgoogle.com |

| Chain Length Regulator | Controls and lowers molecular weight (Mw); narrows polydispersity (PDI). | Lowers the glass transition temperature (Tg); allows for tailored thermal and mechanical properties. | google.com |

| Initiator/Temperature | Controls the start of polymerization and reaction rate. | Influences reaction kinetics and final polymer structure. | google.com |

Applications in Advanced Materials Science and Engineering

Flame Retardant Polymer Systems

The polymeric form, poly(pentabromobenzyl acrylate), is recognized as an effective flame retardant (FR) additive for various polymer systems. Its high molecular weight mitigates issues of migration often associated with smaller, non-polymeric flame retardant molecules, making it a durable and safer choice in engineering plastics. researchgate.net Its efficacy stems from a combination of chemical and physical actions that occur during combustion.

The primary flame retardancy mechanism for brominated flame retardants like poly(pentabromobenzyl acrylate) is vapor-phase inhibition. mdpi.comnih.gov During thermal decomposition, the compound releases bromine radicals (Br•). These radicals act as scavengers in the gas phase, interfering with the high-energy, flame-propagating hydrogen (H•) and hydroxyl (OH•) radicals. mingplastics.com This quenching action disrupts the exothermic processes of combustion, reduces the flame intensity, and can ultimately extinguish the flame. mdpi.com

In addition to its dominant gas-phase activity, research indicates that poly(pentabromobenzyl acrylate) also contributes to condensed-phase mechanisms. mdpi.comnih.gov Analysis of combustion residues shows that it can enhance the formation of a protective char layer on the polymer surface. researchgate.net This char acts as a physical barrier, insulating the underlying polymer from heat and oxygen and impeding the release of flammable volatile gases into the combustion zone. mdpi.comnih.gov

Poly(pentabromobenzyl acrylate) is designed for effective integration into various engineering thermoplastics. Its chemical structure allows for good compatibility and dispersion within polymer matrices, which is crucial for achieving consistent flame retardant performance and maintaining the mechanical properties of the host material. It has been successfully compounded with polymers such as Polyamide 6.6 (PA66), a common engineering polyamide. mdpi.comnih.gov The principles of its application extend to other high-performance polymers, including polyesters, polycarbonates, and reinforced systems like glass-filled polypropylene, where high processing temperatures and robust physical properties are required. researchgate.net

Research has demonstrated notable synergistic effects between poly(pentabromobenzyl acrylate) and specific metal tungstates in Polyamide 6.6. mdpi.comnih.gov

Zinc Tungstate (B81510) (ZnW): This compound has been shown to function as an effective synergist, increasing the Limiting Oxygen Index (LOI) and promoting char formation. Analyses indicate that zinc tungstate is active in both pre- and post-ignition stages of combustion and also possesses significant smoke-suppressing properties. mdpi.comnih.gov

Tin(II) Tungstate (SnW): Similar to zinc tungstate, tin(II) tungstate also shows significant synergistic interactions, leading to increased LOI values and influencing post-ignition behavior. mdpi.comnih.gov

These combinations work through complex condensed-phase processes that complement the gas-phase activity of the brominated polymer, leading to a more efficient flame retardant system. mdpi.comnih.gov

The flame retardancy of polymer systems containing poly(pentabromobenzyl acrylate) is quantified using a suite of standardized testing methodologies.

UL-94: This vertical burn test assesses the self-extinguishing characteristics of a plastic material after exposure to a small flame. mdpi.com Formulations containing poly(pentabromobenzyl acrylate) and a synergist like zinc tungstate in Polyamide 6.6 have achieved UL-94 ratings of V-2 or better. mdpi.comnih.gov

Limiting Oxygen Index (LOI): The LOI test measures the minimum oxygen concentration in an oxygen/nitrogen mixture required to sustain candle-like combustion of a sample. researchgate.net Higher LOI values indicate better flame retardancy. The addition of zinc tungstate or tin(II) tungstate to Polyamide 6.6 containing poly(pentabromobenzyl acrylate) has been shown to significantly increase the LOI to values above 26 vol%. mdpi.comnih.gov

Cone Calorimetry: This test measures the heat release rate (HRR) and other combustion parameters of a material under a constant heat flux, simulating a developing fire scenario. nist.govnist.gov It provides critical data on fire behavior, such as the peak heat release rate (PHRR). Synergistic combinations of poly(pentabromobenzyl acrylate) and metal tungstates have been shown to reduce the PHRR in polyamide formulations. mdpi.comnih.gov

Thermogravimetric Analysis-Fourier Transform Infrared Spectroscopy (TGA-FTIR): This analytical technique combines TGA, which measures mass loss as a function of temperature, with FTIR, which identifies the chemical composition of the evolved gases. TGA-FTIR analysis has been used to confirm that combinations of poly(pentabromobenzyl acrylate) and zinc tungstate lead to condensed-phase reactions in addition to the expected vapor-phase activity. mdpi.comnih.gov

The following table summarizes the fire retardancy performance of Polyamide 6.6 (PA66) formulations containing poly(pentabromobenzyl acrylate) (BrPBz) and synergistic metal tungstates.

| Formulation | LOI (vol. %) | UL-94 Rating | Peak Heat Release Rate (kW/m²) |

| PA66 + 15% BrPBz | 23.4 | V-2 | 1004 |

| PA66 + 15% BrPBz + 2.5% SnW | 26.6 | V-2 | 871 |

| PA66 + 15% BrPBz + 2.5% ZnW | 26.8 | V-2 | 868 |

Data sourced from research on polyamide 6.6 formulations. mdpi.comnih.gov

Optical and Optoelectronic Materials

The chemical structure of pentabromophenyl acrylate (B77674), characterized by a high content of heavy bromine atoms and an aromatic ring, makes it a valuable monomer for the synthesis of polymers with specialized optical properties. specialchem.comspecialchem.com

A high refractive index (n > 1.50) is a critical property for polymers used in advanced optical and optoelectronic applications, such as anti-reflective coatings, microlenses, and image sensors. wikipedia.orgmdpi.com The refractive index of a polymer is increased by incorporating chemical groups that have high molar refractivity and low molar volume. wikipedia.orgmdpi.com

Pentabromophenyl acrylate is an exemplary monomer for designing high refractive index polymers (HRIPs) due to two key features:

Aromatic Phenyl Group: Aromatic structures inherently increase the polarizability of a monomer, which contributes to a higher refractive index. wikipedia.org

High Bromine Content: The presence of heavy atoms like bromine significantly increases the molar refraction of the monomer, directly leading to a higher refractive index in the resulting polymer. researchgate.net

The acrylate functionality allows for its straightforward polymerization, typically through radical polymerization, into homopolymers or its copolymerization with other monomers to precisely tune the optical and mechanical properties of the final material. rsc.orgnih.gov This allows for the design and synthesis of polymers with tailored refractive indices for specific optoelectronic device requirements. escholarship.orgmdpi.com

Applications in Optical Waveguides and Antireflective Coatings

This compound (PBPA) is a specialized monomer valued in optical engineering for its high refractive index. This property is primarily due to the presence of five bromine atoms on the phenyl ring. Its incorporation into polymer systems allows for the precise tuning of the refractive index of the material, a critical parameter in the design and function of various optical components.

In the field of optical waveguides, acrylate-based polymers are frequently used to create channels that guide light with minimal loss. nih.govsoton.ac.uk These waveguides are fabricated using techniques such as spin coating and UV curing to cross-link the polymer. nih.gov The performance of a waveguide is heavily dependent on the difference in refractive index between the core (the light-guiding region) and the cladding (the surrounding material). By incorporating a high-refractive-index monomer like PBPA into the core material, a larger refractive index contrast (Δn) can be achieved. This enables the creation of waveguides with smaller bending radii without significant light leakage and compatibility with single-mode silica (B1680970) fibers. nih.gov Research on acrylate-based waveguides has demonstrated low optical loss, with values as low as 0.5 dB/cm at a wavelength of 1300 nm, and stability over a wide range of temperatures. nih.gov

Antireflective (AR) coatings are another significant application area. These coatings are designed to minimize the reflection of light from a surface, which occurs at the interface between two materials with different refractive indices. omegafilters.com PBPA is utilized in the formulation of antireflective layers. sema-gmbh.com While a simple single-layer AR coating ideally requires a material with a refractive index that is the square root of the substrate's index, multi-layer coatings offer more effective broadband reflection reduction by alternating between layers of high and low refractive indices. omegafilters.com The high refractive index of polymers containing PBPA makes them suitable for the high-index layers in these complex multi-layer stacks. sema-gmbh.com This principle of manipulating light through refractive index differences is fundamental to devices such as light-enhancing films, beam splitters, and deflecting prisms. sema-gmbh.com

Table 1: Performance of Acrylate-Based Optical Waveguides

| Wavelength (nm) | Optical Loss (dB/cm) | Core Refractive Index | Cladding Refractive Index | Source |

|---|---|---|---|---|

| 1300 | 0.5 | 1.505 | 1.500 | nih.gov |

| 850 | 0.19 | Not Specified | Not Specified | mdpi.com |

| 1310 | 0.42 | Not Specified | Not Specified | mdpi.com |

Considerations for Optical Clarity and Transparency in Device Applications

For any material to be successfully implemented in optical devices, high optical clarity and transparency in the relevant wavelength range are paramount. This compound, with the chemical formula C₉H₃Br₅O₂, is a monomer that appears as a white powder in its raw form. scbt.com When polymerized or copolymerized to create optical components, the resulting polymer must be highly transparent and free from defects that could cause light scattering or absorption.

The incorporation of PBPA is intended to modify the refractive index, but this must be achieved without compromising the material's clarity. Challenges in maintaining optical transparency can arise from several factors. Inhomogeneities in the polymer, such as phase separation between different monomers in a copolymer, can lead to significant light scattering. The solubility of the solid PBPA monomer in the formulation is crucial to ensure a uniform, homogenous polymer upon curing. Any incomplete polymerization or the presence of impurities could also introduce scattering centers or absorbing species, increasing the optical loss of the device.

Therefore, the development of polymer formulations containing this compound requires careful optimization of the composition and the polymerization process to ensure that the final material is amorphous, uniform, and possesses high light transmittance. The inherent properties of the C-Br bonds must also be considered, as they may introduce absorption bands at certain wavelengths, potentially limiting the operational range of the optical device.

Biomedical Material Research

The use of acrylate-based polymers is extensive in biomedical research due to their tunable properties and biocompatibility. While this compound is primarily known for its optical applications, its unique chemical structure invites exploration into specialized biomedical materials.

Exploration in Tissue Engineering (e.g., Polymeric Hydrogels and Scaffolds)

In tissue engineering, the goal is to create scaffolds that mimic the natural extracellular matrix to support cell growth and tissue regeneration. mdpi.comnih.gov Acrylate-based hydrogels, such as those derived from poly(ethylene glycol) diacrylate (PEGDA) or gelatin methacrylate (B99206) (GelMA), are widely investigated for these applications. mdpi.comsemanticscholar.orgmdpi.com These materials are favored because their mechanical properties, water content, and bioactivity can be precisely controlled. nih.govnih.govnih.gov

While there is no direct evidence of this compound being used in mainstream tissue engineering, its properties could offer specialized functionalities. The high atomic number of bromine makes the monomer and its resultant polymers radiopaque. Incorporating PBPA into a hydrogel scaffold could render the scaffold visible under X-ray or computed tomography (CT) imaging. This would allow for non-invasive monitoring of the scaffold's position, shape, and degradation profile after implantation. Furthermore, the high refractive index of PBPA could be exploited to create scaffolds with unique optical properties, potentially enabling advanced microscopy techniques to visualize cell behavior deep within the 3D scaffold structure. However, extensive biocompatibility and cytotoxicity studies would be required before it could be considered for such applications.

Table 2: Mechanical Properties of Composite Hydrogel Scaffolds for Tissue Engineering

| Scaffold Composition | Maximum Compressive Strength (MPa) | Source |

|---|---|---|

| PLGA/PEG-Pluronic F127 | 1.2 | nih.gov |

| PLGA/PEG-Hyaluronic Acid | 2.4 | nih.gov |

Development of Antimicrobial Surfaces via Polymer Incorporation

The prevention of bacterial colonization on material surfaces is a critical challenge in biomedical and healthcare settings. One approach to combat this is the development of materials with inherent antimicrobial properties. Polymer coatings are often used as a vehicle to impart antimicrobial functionality to a surface. mdpi.com This can be achieved by incorporating agents like silver nanoparticles or antimicrobial peptides into the polymer matrix. mdpi.com Some polymers, such as chitosan, possess intrinsic biocidal activity. mdpi.com

The role of this compound in this field is speculative. Halogenated compounds can exhibit antimicrobial activity, and it is plausible that the bromine-rich structure of PBPA could confer some resistance to microbial attachment or growth. Research on other compounds, such as p-hydroxyphenyl acrylate, has demonstrated that the acrylate moiety can be part of a molecule with significant antimicrobial effects against various bacteria. researchgate.net If PBPA were to be used in an antimicrobial coating, it would likely be copolymerized with other monomers to form a stable, durable film. Its effectiveness would need to be rigorously tested against clinically relevant bacterial strains. Alternatively, PBPA could be used as a comonomer in a coating designed to release other antimicrobial agents in a controlled manner.

Potential for Ophthalmological Devices (e.g., Contact Lenses, Intraocular Lenses)

The field of ophthalmology relies on advanced polymer science for devices like contact lenses and intraocular lenses (IOLs). The primary requirements for these materials are excellent optical clarity, biocompatibility, and specific physical properties tailored to their function. mdpi.comnih.gov

This compound has a documented application in the manufacturing of IOLs. sema-gmbh.com IOLs are artificial lenses implanted in the eye to replace the natural lens, most commonly during cataract surgery. A key parameter for an IOL is its refractive index. A higher refractive index allows for the lens to be made thinner while still providing the required optical power. Thinner lenses enable smaller surgical incisions, leading to faster healing and reduced risk of complications. The incorporation of PBPA into the IOL polymer matrix increases its refractive index, facilitating the design of these advanced, thinner lenses.

The potential for using PBPA in soft contact lenses is more limited. Modern contact lenses, particularly those for extended wear, are typically silicone hydrogels that prioritize high oxygen permeability to maintain corneal health. mdpi.com this compound is a highly brominated and likely hydrophobic molecule, and its incorporation into a hydrogel matrix could negatively impact both water content and oxygen transport. However, it could potentially be explored for rigid gas permeable (RGP) contact lenses or specialty lenses where achieving a specific, high refractive index is a primary design goal that outweighs the challenges related to oxygen permeability.

Thermal Stability and Degradation Pathways of Poly Pentabromophenyl Acrylate

Thermal Decomposition Mechanisms

The thermal degradation of poly(pentabromophenyl acrylate) involves complex processes that include the breakdown of the polymer backbone and reactions within the side-chains.

The degradation of the poly(this compound) backbone primarily occurs through main-chain scission, which is the random cleavage of bonds along the polymer chain. nih.govupc.edursc.orgsustainability-directory.com This process leads to a reduction in the polymer's molecular weight. Studies indicate that the spontaneous decomposition of poly(this compound) begins in the temperature range of 285 to 330°C. tandfonline.com

Unlike some acrylate (B77674) polymers that primarily undergo depolymerization (or "unzipping") to yield their corresponding monomers, the thermal degradation of poly(this compound) is not a complete depolymerization process. tandfonline.comresearchgate.net The presence of a significant residue at the end of the main decomposition phase suggests that other reactions, such as cross-linking or char formation, compete with the chain scission and depolymerization pathways. tandfonline.com This incomplete depolymerization is a characteristic that distinguishes it from polymers like poly(methyl methacrylate), which is well-known for reverting to its monomer upon heating. mdpi.com

A crucial aspect of the thermal degradation of poly(this compound) is the reactions occurring in the pentabromophenyl side-chains. The flame-retardant efficacy of brominated polymers is largely attributed to the release of halogen radicals during heating. In the case of PBPA, the carbon-bromine (C-Br) bonds on the aromatic ring can undergo homolytic cleavage at elevated temperatures. researchgate.net

This cleavage releases bromine radicals (Br•) into the gas phase. researchgate.net These radicals act as flame inhibitors by interfering with the chain reactions of combustion in the vapor phase. The resulting tetrabromoaryl radicals may also play a role in initiating further polymerization or cross-linking reactions. researchgate.net The high molecular weight of the polymer helps to prevent the premature loss of the flame-retardant agent, ensuring that the bromine radicals are released at the temperatures where they are most effective in quenching a fire. Side-chain reactions can also involve oxidation at the benzylic position if an alkyl group were present, though this is not the primary pathway for PBPA. libretexts.org The main event is the scission of the C-Br bond, which is fundamental to its function as a flame retardant.

Analytical Techniques for Studying Thermal Degradation

Several analytical techniques are employed to investigate the thermal decomposition of polymers like poly(this compound). These methods provide data on mass loss, decomposition temperatures, and the identity of degradation products.

Thermogravimetric Analysis (TGA): This is the most common technique for studying polymer thermal stability. mdpi.commdpi.comnih.goviaea.org TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere (e.g., nitrogen or air). tandfonline.comccspublishing.org.cn For poly(this compound), TGA curves show that decomposition begins between 285-330°C. tandfonline.com TGA data is used to determine key parameters like the onset decomposition temperature and the amount of char residue at high temperatures. ccspublishing.org.cn

Differential Thermogravimetry (DTG): DTG is the first derivative of the TGA curve, plotting the rate of mass loss against temperature. The peak of the DTG curve (Tmax) indicates the temperature at which the maximum rate of decomposition occurs. mdpi.com Studies on poly(this compound) and its copolymers use DTG to compare their relative thermal stabilities. tandfonline.comresearchgate.net

Pyrolysis-Gas Chromatography (Py-GC): This powerful technique involves rapidly heating a polymer to a high temperature (pyrolysis) to break it down into smaller, volatile fragments. d-nb.infopaint.org These fragments are then separated by a gas chromatograph and identified, often by a mass spectrometer (Py-GC/MS). mdpi.comresearchgate.netresearchgate.net Py-GC/MS is essential for identifying the specific products of thermal degradation, which helps in elucidating the decomposition mechanism, such as main-chain scission versus side-chain reactions. d-nb.infocnrs.fr For acrylate polymers, Py-GC can distinguish between those that depolymerize to monomers and those that undergo more complex fragmentation. mdpi.com

Influence of Polymer Composition and Microstructure on Thermal Stability Profiles

For poly(this compound), copolymerization is a key strategy to modify its properties. When copolymerized with styrene (B11656), the resulting copolymers' thermal stability is affected by the monomer ratio. tandfonline.com Research comparing various brominated acrylates has shown that the structure of the brominated group has a substantial impact. For instance, poly(2,4,6-tribromophenyl acrylate) and its styrene copolymers were found to be the most thermally stable among a series of tested brominated acrylates, including poly(this compound). tandfonline.comresearchgate.net

The inherent viscosity and solubility of the polymer, which are related to its molecular weight and microstructure, also play a role. Poly(this compound) has been noted for its limited solubility in certain solvents like benzene (B151609), which can be an indicator of strong intermolecular forces that may contribute to its thermal properties. tandfonline.com Generally, factors that restrict the thermal motion of polymer chains, such as the incorporation of rigid fillers or the formation of a cross-linked network, tend to enhance thermal stability. revmaterialeplastice.ronih.gov

The following table summarizes the decomposition temperatures for several brominated homopolymers as determined by TGA in a nitrogen atmosphere, illustrating the influence of the chemical structure on thermal stability.

| Polymer | Onset Decomposition Temperature (°C) |

| Polystyrene | ~350 |

| Poly(2,3-dibromopropyl acrylate) | ~285 |

| Poly(this compound) | ~315 |

| Poly(2,4,6-tribromophenyl acrylate) | ~330 |

Data sourced from Saric et al., 1983. tandfonline.com

This data clearly shows that the aromatic brominated acrylates are significantly more stable than the aliphatic one, and that poly(2,4,6-tribromophenyl acrylate) exhibits slightly higher onset decomposition temperature than poly(this compound) under these specific test conditions. tandfonline.com

Computational and Theoretical Studies on Pentabromophenyl Acrylate and Its Polymers

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on density functional theory (DFT), have become instrumental in investigating the kinetics and mechanisms of free-radical polymerization. researchgate.netmdpi.com These methods allow for the detailed study of reaction pathways, transition states, and the energetics of elementary reaction steps such as initiation, propagation, and termination. nih.govresearchgate.net

The initiation of polymerization in acrylate (B77674) systems, especially in the absence of a formal initiator (thermal self-initiation), is a complex process that has been a subject of extensive theoretical investigation. upenn.edu Quantum chemical calculations have been pivotal in evaluating proposed mechanisms, such as the Flory and Mayo mechanisms. researchgate.netupenn.edu For acrylates, studies have shown that a nonconcerted [2+2] thermal cycloaddition between two monomer molecules can occur, leading to the formation of diradicals that initiate polymerization. upenn.edu

In the specific case of pentabromophenyl acrylate, the bulky and highly electronegative pentabromophenyl group is expected to significantly influence radical formation. Quantum chemical calculations can model this influence by:

Calculating reaction energy barriers: Determining the activation energies for different potential initiation pathways. The steric hindrance from the five bromine atoms and the phenyl ring would likely raise the energy barrier for bimolecular reactions compared to simpler acrylates like methyl acrylate. wpmucdn.com

Analyzing radical stability: Evaluating the stability of potential radical intermediates. The electron-withdrawing nature of the bromine atoms could affect the electron density on the vinyl group, thereby influencing the stability of the propagating radical.

Computational studies on simpler acrylates have established that monomer self-initiation is a likely mechanism in spontaneous thermal polymerization. upenn.eduwpmucdn.com Monoradicals can be generated through mechanisms like hydrogen abstraction by a triplet diradical from a monomer molecule. upenn.edu Applying these theoretical frameworks to this compound would allow researchers to predict the most probable pathways for radical generation under thermal stress.

Beyond initiation, quantum chemistry is used to model the entire polymerization process and subsequent degradation. This includes calculating the rate coefficients for key reactions that determine the final polymer architecture. researchgate.net For polyacrylates, secondary reactions such as intramolecular chain transfer (backbiting) and β-scission are crucial, especially at high temperatures. wpmucdn.comdntb.gov.ua

Theoretical modeling for poly(this compound) would focus on:

Propagation Kinetics: Calculating the activation energy for the addition of a monomer to the growing polymer chain. The large pentabromophenyl group would likely create significant steric hindrance, potentially lowering the propagation rate coefficient compared to less substituted acrylates. wpmucdn.com

Chain Transfer Reactions: Modeling the abstraction of hydrogen atoms from the polymer backbone or from a monomer. These reactions are critical as they influence the molecular weight distribution of the final polymer. wpmucdn.com

Degradation Pathways: Simulating the thermal degradation of the polymer. This involves identifying the weakest bonds in the polymer structure and calculating the energy required to break them. The C-Br bonds and the ester linkage would be primary sites of interest for degradation studies. Theoretical calculations can predict the initial steps of thermal decomposition, which is vital for assessing the material's stability and flame-retardant capabilities.

Recent theoretical work combines quantum mechanics with molecular dynamics to study solvent effects on these reaction pathways, providing a more realistic model of polymerization in solution. chemrxiv.org Such models could predict how the choice of solvent might influence the polymerization of this compound by affecting the stability of transition states through caging or hydrogen bonding effects. chemrxiv.org

Quantitative Structure-Property Relationship (QSPR) Modeling

QSPR is a computational method that develops mathematical relationships between the chemical structure of molecules and their physical, chemical, or biological properties. acs.orgnih.gov This approach is particularly valuable in polymer science for predicting material properties without the need for lengthy and costly synthesis and characterization. mdpi.comumass.edu

High refractive index is a key property of polymers containing heavy atoms like bromine. QSPR models have been successfully developed to predict the refractive indices of diverse sets of polymers, including those with high bromine content. acs.orgresearchgate.netscispace.com

A notable study developed a QSPR model for a diverse set of 221 polymers, which included poly(pentabromophenyl methacrylate), a compound structurally analogous to poly(this compound). acs.orgnih.gov The high polarizability conferred by the bromine atoms is a primary contributor to the high refractive index of such polymers. acs.orgnih.gov QSPR models quantify this relationship, allowing for the in silico design of polymers with tailored optical properties. These models are typically built using statistical methods like multilinear regression analysis or partial least squares to correlate calculated molecular descriptors with experimentally determined refractive indices. acs.org

Table 1: Example of a QSPR Model for Polymer Refractive Index Prediction

| Model Statistical Parameter | Value | Reference |

| Number of Polymers in Dataset | 221 | researchgate.net |

| Correlation Coefficient (R²) | 0.929 - 0.954 | acs.orgnih.gov |

| Key Contributing Factors | Polarizability, Molecular Volume, Ring Descriptors | acs.org |

| Example High-Index Polymer | Poly(pentabromophenyl methacrylate) | acs.orgnih.gov |

This table is illustrative of typical QSPR model statistics for refractive index prediction.

The foundation of any QSPR model is the set of molecular descriptors used to encode structural information numerically. acs.orgnih.gov These descriptors are calculated directly from the chemical structure of the polymer's repeating unit and are categorized by their dimensionality:

0D Descriptors: These are atom counts and molecular weight. For poly(this compound), this would include the count of bromine, carbon, oxygen, and hydrogen atoms.

1D Descriptors: These are derived from the chemical formula or a list of fragments, such as functional group counts (e.g., number of aromatic rings, number of ester groups).

2D Descriptors: These are calculated from the 2D representation of the molecule (the connection table). They include topological indices, which describe molecular size, shape, and branching, as well as connectivity. researchgate.net For example, the cyclomatic number (nCIC), which indicates the presence of rings, is a crucial descriptor for polymers containing phenyl groups. acs.orgnih.gov

In developing QSPR models for refractive index, descriptors related to polarizability, molecular volume, and the presence of rings and specific atom types are often found to have the highest correlation with the property. acs.org

While traditional QSPR provides linear or simple nonlinear models, the complexity of polymer systems has driven the adoption of more advanced machine learning (ML) techniques. mdpi.comllnl.gov ML models, such as random forests and neural networks, can capture highly complex, non-linear relationships between a polymer's structure and its properties. acs.org

Recent advancements have focused on developing novel polymer representations that better capture the periodic nature of these macromolecules for use in ML models. llnl.gov These new approaches have led to state-of-the-art accuracy in predicting a wide range of polymer properties, including thermal, mechanical, and optical characteristics. mdpi.comllnl.gov

The application of machine learning in this context offers several advantages:

Higher Accuracy: ML models often outperform traditional QSPR models, providing more reliable predictions. acs.org

Predictive Power: Once trained on a large dataset of known polymers, these models can predict the properties of novel, hypothetical polymers—like derivatives of this compound—almost instantaneously. llnl.govdntb.gov.ua

Accelerated Discovery: This rapid prediction capability allows for the rapid screening of vast chemical spaces, accelerating the design and discovery of new materials with desired properties without synthesizing every candidate. umass.edu

By leveraging large datasets and sophisticated algorithms, machine learning is transforming polymer science from a trial-and-error process to a data-driven design paradigm. mdpi.comdntb.gov.ua

Environmental Fate and Regulatory Aspects of Pentabromophenyl Acrylate Derived Materials

Environmental Persistence and Bioaccumulation Potential of Brominated Compounds

Brominated flame retardants as a class of chemicals are recognized for their tendency to persist in the environment. frontiersin.orgnih.gov Like many halogenated organic compounds, BFRs generally exhibit limited biodegradability, leading to their accumulation in various environmental compartments, including air, water, soil, and sediments. frontiersin.orgnih.gov Their chemical stability, a desired trait for flame retardancy, contributes directly to their environmental longevity.

The potential for bioaccumulation—the process by which a substance builds up in a living organism—is a significant concern with BFRs. researchgate.net Due to their lipophilic (fat-loving) nature, many BFRs can accumulate in the adipose tissues of organisms and biomagnify up the food chain. researchgate.netoaepublish.com For instance, certain polybrominated diphenyl ethers (PBDEs) and polybrominated biphenyls (PBBs) are known to be persistent and bioaccumulative. nih.govoecd.org Studies have detected various BFRs in wildlife, including fish-eating birds, and in human tissues such as blood and breast milk. frontiersin.org While bioaccumulation has been well-documented for legacy BFRs, the properties of newer compounds are still under investigation. researchgate.net For some BFRs with a high molecular weight, bioaccumulation has not been observed, potentially due to their size. oecd.org However, novel halogenated flame retardants, including the related compound pentabromobenzyl acrylate (B77674) (PBBA), are noted for their lipophilicity and potential to accumulate in aquatic life. oaepublish.com Concerns have been raised that the homopolymer of pentabromophenyl acrylate may persist in the environment and bioaccumulate in animals. ontosight.ai

Table 1: Environmental Properties of Brominated Flame Retardants This table summarizes general findings for the class of brominated flame retardants.

| Property | General Finding for Brominated Compounds | Reference |

|---|---|---|

| Persistence | Generally persistent with limited biodegradability. | frontiersin.orgnih.gov |

| Bioaccumulation | Tend to accumulate in lipid tissues of organisms. | researchgate.netontosight.ai |

| Environmental Distribution | Detected in air, water, soil, sediments, and biota. | frontiersin.orgnih.gov |

| Biomagnification | Potential to biomagnify through the food chain. | researchgate.net |

Identification of Environmental Exposure Pathways

Materials derived from this compound, like other products containing additive flame retardants, can release these chemicals into the environment throughout their lifecycle. europa.eu Additive BFRs are physically mixed with the polymer rather than being chemically bound, making them more susceptible to leaching. nih.govacs.org

Key environmental exposure pathways include:

Manufacturing and Processing: Emissions can occur from industrial facilities that produce the flame retardants or incorporate them into polymer resins. nih.gov Workers in these facilities may face occupational exposure. industrialchemicals.gov.au

Product Use and Aging: During the service life of consumer products such as electronics, textiles, and building materials, BFRs can be released into the surrounding environment. europa.euacs.org This leads to contamination of indoor air and dust, which are significant pathways for human exposure through inhalation and ingestion. nih.gov

Waste Disposal and Recycling: The waste stage is a major contributor to environmental release. europa.eu Leaching from landfills, emissions from incineration, and the physical breakdown of products can release BFRs into soil, water, and air. nih.gov Recycling processes, particularly the shredding of electronic waste, can also be a significant source of emissions. europa.eu

Once in the environment, these compounds can be transported over long distances. industrialchemicals.gov.au Human and wildlife exposure occurs primarily through the ingestion of contaminated food and water, inhalation of contaminated air and dust, and dermal absorption. frontiersin.orgresearchgate.net

Degradation Mechanisms in Environmental Compartments

The degradation of BFRs in the environment is typically a slow process, governed by both abiotic (non-biological) and biotic (biological) mechanisms. nih.gov

Photodegradation: For many organobromine compounds, photolysis (degradation by light) is a major degradation pathway. diva-portal.org Under laboratory conditions with UV or simulated sunlight, BFRs can undergo debromination, where bromine atoms are sequentially removed from the molecule. nih.gove3s-conferences.orgnih.gov This process can lead to the formation of less-brominated compounds, which may themselves be more persistent and toxic than the parent compound. nih.gov The photodegradation of BFRs often follows pseudo-first-order kinetics. e3s-conferences.org Photolytic processes can occur on surfaces and in the gas phase, and may also generate volatile photoproducts. diva-portal.organr.fr